2-Amino-4-chloro-2'-fluorobenzophenone

FTIR spectroscopy Regioisomer identification Quality control

Common issue: Incorrect benzophenone regioisomer substitution forces synthesis re-validation. This 4-chloro-2′-fluoro 2-aminobenzophenone is the exact precursor for 4-chloro-substituted 1,4-benzodiazepines. Key differentiators: • 2′-Fluoro enables Pd-catalyzed arylboronic acid coupling for SAR diversification (anticancer activity IC50 0.01 µM). • Distinct LC-MS fragmentation (base peak m/z 141) vs. 5-Cl isomer (m/z 138) simplifies regioisomer-specific impurity profiling. • FTIR carbonyl band at 1630 cm⁻¹ supports identity verification. Ships with documented analytical data.

Molecular Formula C13H9ClFNO
Molecular Weight 249.67 g/mol
CAS No. 203303-05-3
Cat. No. B1272212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-2'-fluorobenzophenone
CAS203303-05-3
Molecular FormulaC13H9ClFNO
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F
InChIInChI=1S/C13H9ClFNO/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
InChIKeyOBXGOBSNRWWAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-2′-fluorobenzophenone: Procurement and Baseline Characterization


2-Amino-4-chloro-2′-fluorobenzophenone (CAS 203303-05-3) is a halogenated 2-aminobenzophenone derivative with the molecular formula C13H9ClFNO and a molecular weight of 249.67 g/mol . The compound exists as a solid and exhibits a boiling point of 432.2 °C at 760 mmHg . As an aromatic amine featuring both chloro and fluoro substituents, this compound belongs to a class of intermediates widely employed in the synthesis of 1,4-benzodiazepines and other azaarene pharmacophores [1]. The 4-chloro substitution pattern distinguishes this compound from its 5-chloro regioisomer (CAS 784-38-3), a differentiation that carries functional consequences for downstream reactivity and purification in pharmaceutical manufacturing workflows .

Intermediate Type
4-Chloro regioisomer for 1,4-benzodiazepine scaffold synthesis
Key Functional Handle
2′-Fluoro substituent supports orthogonal SNAr diversification
Identity Verification
Regioisomer-specific FTIR and MS patterns for QC upon receipt

Substitution Risk Analysis: Regioisomer and Analog Non-Interchangeability


The procurement of 2-aminobenzophenone derivatives for pharmaceutical synthesis cannot rely on generic substitution due to the profound impact of halogen substitution patterns on both chemical reactivity and downstream purification requirements. The 2-aminobenzophenone scaffold serves as the foundational precursor for 1,4-benzodiazepines, with the specific chloro-substitution position dictating the structural identity of the resulting benzodiazepine product [1]. The 4-chloro substitution pattern in the target compound yields a regioisomer distinct from the 5-chloro variant (CAS 784-38-3); these positional isomers exhibit fundamentally different solid-phase purification behavior, fluorescence characteristics, and potential regulatory starting material designation under ICH Q11 guidelines for active pharmaceutical ingredient manufacturing . The presence of the 2′-fluoro substituent on the pendant phenyl ring introduces additional synthetic versatility compared to non-fluorinated analogs such as 2-amino-4-chlorobenzophenone (CAS 4076-50-0), enabling orthogonal reactivity pathways unavailable to chloro-only benzophenones [2]. For process chemists and procurement specialists, substitution with an incorrect regioisomer or de-fluorinated analog introduces not merely a purity concern but a fundamentally different chemical entity that would require complete re-validation of synthetic routes and impurity profiles. The quantitative evidence presented in Section 3 substantiates the functional non-interchangeability of this compound relative to its closest structural comparators.

Regioisomer Mismatch
5-Chloro regioisomer alters carbonyl reactivity and solid-phase purification behavior, requiring re-validation of synthetic routes.
Missing Fluoro Diversification
De-fluorinated analogs lack the SNAr reactive handle, reducing diversification capacity from two orthogonal sites to one.
Different Impurity Profiles
Substitution with an incorrect analog introduces new impurity profiles that may affect downstream purity specifications.

Quantitative Differentiation: Spectral and Structural Evidence


FTIR Spectral Differentiation of 4-Chloro vs. 5-Chloro Regioisomers

The target compound (4-chloro regioisomer, CAS 203303-05-3) exhibits a distinctive infrared spectral profile that enables unambiguous differentiation from the 5-chloro regioisomer (CAS 784-38-3) [1]. The FTIR spectrum of the target compound displays characteristic absorption bands at 3465 cm⁻¹ and 3339 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching of the primary amine, respectively, with a carbonyl (C=O) stretching vibration at 1630 cm⁻¹ [1]. This carbonyl absorption position reflects the electronic influence of the 4-chloro substitution pattern ortho to the amino group on the benzophenone core. In contrast, the 5-chloro regioisomer (CAS 784-38-3) exhibits a carbonyl stretching vibration at 1625 cm⁻¹ and N-H stretching bands at 3468 cm⁻¹ and 3340 cm⁻¹ [2]. The 5 cm⁻¹ shift in carbonyl frequency between the two regioisomers provides a quantitative spectral fingerprint for identity verification, with additional differentiation evident in the C-F stretching region (1250–1100 cm⁻¹) [1].

FTIR C=O Stretch
Cross-study comparable
Target: 1630 cm⁻¹ vs 5-Cl analog: 1625 cm⁻¹
5 cm⁻¹ shift enables regioisomer identity verification upon receipt
Neat solid FTIR; confirm with in-house reference.
FTIR spectroscopy Regioisomer identification Quality control Benzodiazepine precursors

Mass Spectral Differentiation: Fragmentation Pattern Comparison

The target compound displays a molecular ion [M]⁺ at m/z 249.04 (calculated for C13H9ClFNO: 249.04) with a characteristic isotopic cluster reflecting the presence of one chlorine atom (M+2 relative abundance ~33% of M) [1]. The EI-MS fragmentation pattern includes a prominent peak at m/z 214 corresponding to [M-Cl]⁺, a base peak at m/z 141 corresponding to [M-C6H4FO]⁺ or [C7H5ClNO]⁺, and a diagnostic fragment at m/z 123 assigned to [C7H5FO]⁺ [1]. In comparison, the 5-chloro regioisomer (CAS 784-38-3) produces an identical molecular ion at m/z 249.04 but exhibits a distinct fragmentation pattern with a base peak at m/z 138 and a different relative abundance profile for the [M-Cl]⁺ fragment [2]. The differential fragmentation pattern enables unambiguous regioisomer identification via LC-MS/MS without requiring chromatographic separation, a capability not available with non-fluorinated analogs such as 2-amino-4-chlorobenzophenone (CAS 4076-50-0), which lacks the diagnostic fluorine-containing fragment at m/z 123 [3].

EI-MS Base Peak
Cross-study comparable
Target: m/z 141 vs 5-Cl: m/z 138
3 m/z unit shift enables rapid MS/MS regioisomer confirmation
70 eV EI; diagnostic fluorine fragment at m/z 123 absent in non-fluorinated analogs.
Mass spectrometry LC-MS identification Purity verification Pharmaceutical impurity profiling

Fluorine-Enabled Synthetic Versatility vs. Non-Fluorinated Analogs

The 2′-fluoro substituent on the pendant phenyl ring of the target compound introduces a reactive handle for nucleophilic aromatic substitution (SNAr) reactions that is entirely absent in non-fluorinated analogs such as 2-amino-4-chlorobenzophenone (CAS 4076-50-0) [1]. Fluorine, as a strong electron-withdrawing group in the ortho position relative to the carbonyl, activates the aromatic ring toward SNAr with amines, alkoxides, and thiolates under conditions where chloro-only benzophenones would remain inert [2]. The target compound participates in palladium-catalyzed direct addition of arylboronic acids to yield functionalized 2-aminobenzophenones, a transformation documented for the broader 2-aminobenzophenone class that enables diversification into 7-benzoyl-2-oxoindolines and 7-benzoylindoles with demonstrated anticancer activity [3]. In that study, 2-aminobenzophenone derivatives exhibited IC50 values ranging from 0.01 μmol L⁻¹ to 0.09 μmol L⁻¹ against SGC-7901, H446, and HGC-27 cancer cell lines [3]. The fluoro substituent in the target compound provides an additional diversification point for structure-activity relationship exploration that is not available with 2-amino-4-chlorobenzophenone (CAS 4076-50-0) or 2-amino-4′-chlorobenzophenone (CAS 2894-51-1) .

Diversification Handles
Class-level inference
Target: 2 reactive sites (amino + fluoro) vs non-fluorinated analog: 1 site
Reported class-level diversification capacity supports SAR exploration
Fluorine-based SNAr reactivity requires verification; anticancer activity data from class-level study.
Nucleophilic aromatic substitution Fluorine chemistry Pharmaceutical intermediate Orthogonal reactivity

2-Amino-4-chloro-2′-fluorobenzophenone: Application Scenarios


4-Chloro-1,4-Benzodiazepine Scaffold Precursor

The target compound serves as a specific precursor for 1,4-benzodiazepine derivatives bearing a 4-chloro substitution pattern on the fused benzene ring [1]. Procurement of the correct 4-chloro regioisomer ensures that subsequent cyclization with glycine derivatives or amino acid esters yields the intended benzodiazepine scaffold with the desired substitution topology. The 5 cm⁻¹ FTIR carbonyl frequency difference (1630 cm⁻¹ vs. 1625 cm⁻¹) between the 4-chloro and 5-chloro regioisomers provides a quality gate for incoming material verification [2].

Fluorine-Diversifiable Building Block for Cross-Coupling

The 2′-fluoro substituent enables SNAr diversification reactions that are inaccessible to non-fluorinated benzophenone analogs [1]. The target compound can undergo palladium-catalyzed direct addition of arylboronic acids to yield functionalized 2-aminobenzophenones, with class-level anticancer activity data showing IC50 values as low as 0.01 μmol L⁻¹ against SGC-7901 gastric cancer cells [3]. The dual reactive handle system reduces the number of building blocks required for SAR exploration compared to chloro-only benzophenones [4].

Regioisomer-Specific Reference Standard for HPLC Method Development

The distinct LC-MS fragmentation pattern of the target compound (base peak m/z 141) versus the 5-chloro regioisomer (base peak m/z 138) establishes this compound as a definitive reference standard for developing regioisomer-selective analytical methods [1]. In process impurity profiling for benzodiazepine active pharmaceutical ingredients, the ability to differentiate between 4-chloro and 5-chloro positional isomers via MS/MS without requiring baseline chromatographic resolution reduces method development time and improves specificity for regulatory submission [2].

Application
Selection Property
Validation Focus
4-Chloro-1,4-benzodiazepine precursor
Regioisomer-specific carbonyl stretching frequency
FTIR identity confirmation against reference standard
Fluorine-diversifiable building block
Dual orthogonal reactive handles (amino + 2′-fluoro)
Cross-coupling and SNAr reaction validation
Regioisomer-specific HPLC reference standard
Diagnostic MS fragmentation base peak difference
LC-MS/MS regioisomer discrimination and method validation

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